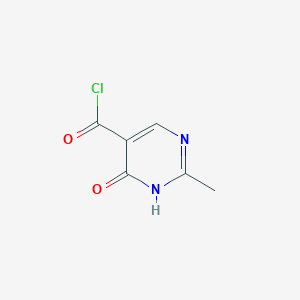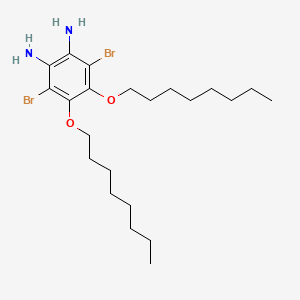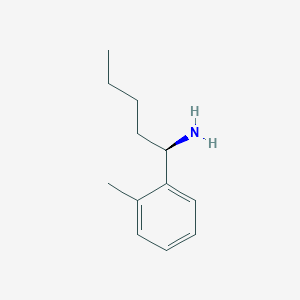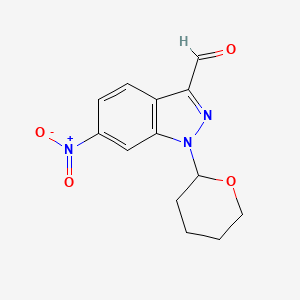![molecular formula C9H20N2O6S2 B13113888 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid; sulfuric acid is a compound that combines an organic molecule with sulfuric acid to form a salt. This compound is known for its unique structural features, which include a thiolane ring and multiple amine groups. The presence of sulfuric acid enhances its solubility and stability, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dithiol and a dihaloalkane, under basic conditions.
Introduction of Amine Groups: The amine groups are introduced via reductive amination, where the thiolane ring is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Pentanoic Acid Moiety: The pentanoic acid group is introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.
Combination with Sulfuric Acid: The final step involves the reaction of the synthesized 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid with sulfuric acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted amines, amides.
Applications De Recherche Scientifique
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-[(2S,3S,4R)-3,4-diaminotetrahydrothiophen-2-yl]pentanoic acid
- **5-[(2S,3S,4R)-3,4-diaminotetrahydrothiophen-2-yl]pentanoic acid; hydrochloric acid
Uniqueness
Structural Features: The presence of sulfuric acid in 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid; sulfuric acid enhances its solubility and stability compared to its hydrochloric acid counterpart.
Reactivity: The compound’s unique reactivity profile makes it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H20N2O6S2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid |
InChI |
InChI=1S/C9H18N2O2S.H2O4S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;1-5(2,3)4/h6-7,9H,1-5,10-11H2,(H,12,13);(H2,1,2,3,4)/t6-,7-,9-;/m0./s1 |
Clé InChI |
RHCWOPVZJPVNBV-UFLZEWODSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N.OS(=O)(=O)O |
SMILES canonique |
C1C(C(C(S1)CCCCC(=O)O)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


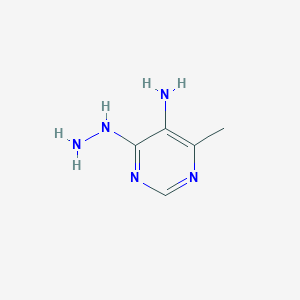
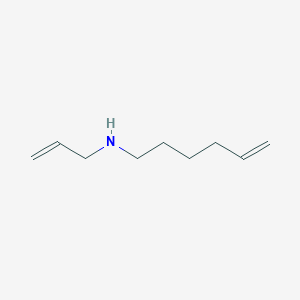
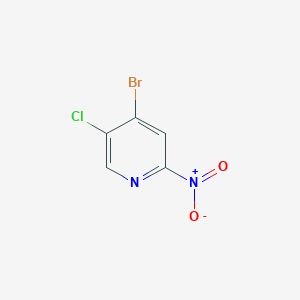



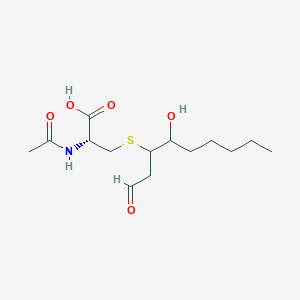
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
